molecular formula C18H22N4O2S B2376717 7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione CAS No. 372507-85-2

7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione

Cat. No.: B2376717
CAS No.: 372507-85-2
M. Wt: 358.46
InChI Key: NLCOIGLJQBEHOK-UHFFFAOYSA-N
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Description

7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione is a complex organic compound belonging to the purine family. It is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a 2-methylpropylsulfanyl group attached to the purine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as dipeptidyl peptidase 4, by binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione apart from similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the 2-methylpropylsulfanyl group, in particular, may influence its interaction with biological targets and its overall stability.

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-12(2)11-25-17-19-15-14(16(23)21(4)18(24)20(15)3)22(17)10-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCOIGLJQBEHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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